

4-Nitrosalicylic Acid: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrosalicylic acid

Cat. No.: B050511

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosalicylic acid, a pale yellow to orange crystalline solid, serves as a crucial intermediate in the landscape of organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group on an aromatic ring, makes it a versatile precursor for a diverse array of molecules. This document provides detailed application notes and experimental protocols for the utilization of **4-nitrosalicylic acid** as a building block in the synthesis of valuable compounds for the pharmaceutical and materials science industries.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **4-nitrosalicylic acid** is essential for its effective use in synthesis.

Property	Value	Reference
Chemical Formula	$C_7H_5NO_5$	[1] [2]
Molecular Weight	183.12 g/mol	[3] [4]
Appearance	White to pale brown or yellow crystalline powder	[1] [2]
Melting Point	235-239 °C	[2]
Solubility	Slightly soluble in water; soluble in polar organic solvents like ethanol and acetone	[1]
pKa	2.11 ± 0.13	[1]

Applications in Organic Synthesis

4-Nitrosalicylic acid is a valuable starting material for the synthesis of a variety of organic molecules, primarily through transformations of its three functional groups.

1. Synthesis of 4-Aminosalicylic Acid Derivatives: The reduction of the nitro group to an amine is a key transformation, yielding 4-aminosalicylic acid, a precursor to various pharmaceuticals.
2. Esterification of the Carboxylic Acid: The carboxylic acid moiety can be readily esterified to produce a range of salicylate esters, which are known for their anti-inflammatory properties.
3. Amide Bond Formation: The carboxylic acid can be activated and coupled with amines to form salicylamides. Notably, derivatives of 4-nitrosalicylanilide have shown promising antimycobacterial activity.[\[5\]](#)

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Reduction of 4-Nitrosalicylic Acid to 4-Aminosalicylic Acid

This protocol describes the reduction of the nitro group of **4-nitrosalicylic acid** to an amino group using a chemical reductant. A patent describes a method for this conversion which can be adapted.[6]

Materials:

- **4-Nitrosalicylic acid**
- Tin(II) chloride dihydrate (SnCl_2)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper
- pH paper or pH meter

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, suspend **4-nitrosalicylic acid** (1 equivalent) in distilled water.
- To this suspension, add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid.
- Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
- Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the 4-aminosalicylic acid.
- Collect the precipitated product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold distilled water to remove any inorganic salts.
- Dry the product in a vacuum oven at a low temperature.

Expected Yield: The yield for this type of reduction is typically high, often exceeding 80%.

Protocol 2: Fischer Esterification of **4-Nitrosalicylic Acid** to Methyl 4-Nitrosalicylate

This protocol details the synthesis of methyl 4-nitrosalicylate through an acid-catalyzed esterification reaction.

Materials:

- **4-Nitrosalicylic acid**
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask containing a magnetic stir bar, add **4-nitrosalicylic acid** (1 equivalent) and an excess of anhydrous methanol (e.g., 20-30 equivalents), which acts as both reactant and solvent.
- Stir the mixture to dissolve the salicylic acid derivative.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- Attach a reflux condenser and heat the mixture to reflux with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-nitrosalicylate.
- The product can be further purified by recrystallization or column chromatography.

Expected Yield: Fischer esterification reactions typically provide good to excellent yields, generally in the range of 70-90%.

Protocol 3: Synthesis of N-Aryl-4-nitrosalicylamides

This protocol describes the synthesis of an amide derivative of **4-nitrosalicylic acid** by coupling it with an aniline derivative. This procedure is adapted from the synthesis of related salicylanilides.[\[5\]](#)

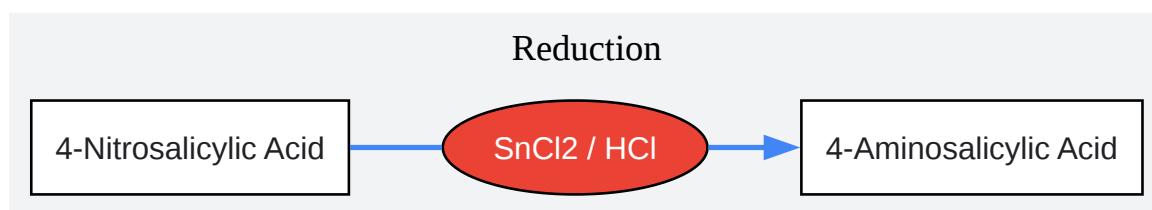
Materials:

- **4-Nitrosalicylic acid**
- Thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$)
- An appropriate aniline derivative
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
- A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
- Hydrochloric acid solution (e.g., 1 M HCl)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

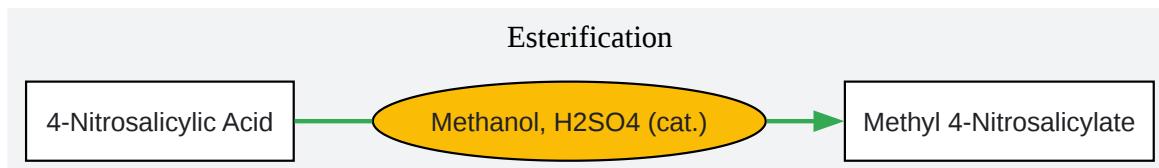
- Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **4-nitrosalicylic acid** (1 equivalent) in an anhydrous aprotic solvent like DCM.
- Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.
- Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.
- Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
- Amide Coupling: Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
- In a separate flask, dissolve the aniline derivative (1 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
- Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
- Work-up: Quench the reaction by adding water or a dilute HCl solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude N-aryl-4-nitrosalicyl amide.
- Purify the product by recrystallization or column chromatography.

Expected Yield: Amide coupling reactions of this type typically proceed with good yields, often in the range of 60-85%.

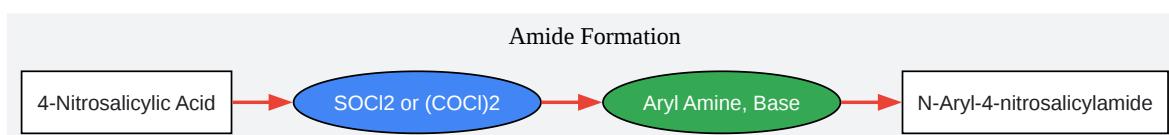

Quantitative Data Summary

The following table summarizes typical reaction parameters for the transformations of **4-nitrosalicylic acid**. Please note that specific yields and conditions may vary depending on the substrate and scale of the reaction.

Transformation	Reagents and Conditions	Typical Yield
Reduction to 4-Aminosalicylic Acid	SnCl ₂ /HCl, heat	>80%
Fischer Esterification (Methyl Ester)	Methanol, H ₂ SO ₄ (cat.), reflux	70-90%
Amide Formation (N-Aryl Amide)	1. SOCl ₂ or (COCl) ₂ , DMF (cat.) 2. Aryl amine, TEA or DIPEA	60-85%


Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from **4-nitrosalicylic acid**.



[Click to download full resolution via product page](#)

Caption: Reduction of **4-Nitrosalicylic Acid**.

[Click to download full resolution via product page](#)

Caption: Esterification of **4-Nitrosalicylic Acid**.

[Click to download full resolution via product page](#)

Caption: Amide Formation from **4-Nitrosalicylic Acid**.

Conclusion

4-Nitrosalicylic acid is a readily available and highly functionalized building block that provides access to a wide range of valuable organic compounds. The protocols and data presented in this document offer a foundation for researchers to explore the synthetic potential of this versatile molecule in the development of new pharmaceuticals and functional materials. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitrosalicylic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 4-Nitrosalicylic acid | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrosalicylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Nitrosalicylic Acid: A Versatile Building Block in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050511#4-nitrosalicylic-acid-as-a-building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com